molecular formula C14H17N5O3S B12162323 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12162323
M. Wt: 335.38 g/mol
InChI Key: AUUKXWGCWYASNQ-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and a pyridazine ring

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C14H17N5O3S/c1-10-9-23-14(15-10)16-12(20)8-19-13(21)3-2-11(17-19)18-4-6-22-7-5-18/h2-3,9H,4-8H2,1H3,(H,15,16,20)

InChI Key

AUUKXWGCWYASNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the morpholine and pyridazine rings through a series of condensation and cyclization reactions. Key reagents often include thioamides, hydrazines, and various acylating agents. Reaction conditions may involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the thiazole or pyridazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or organometallic reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring might yield sulfoxides, while substitution reactions could introduce functional groups like alkyl or aryl groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazole and pyridazine rings, which are common in many bioactive molecules, suggests that it could interact with biological macromolecules in a beneficial way.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyridazine rings could facilitate binding to active sites, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-ethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1-piperazinecarbothioamide
  • N-[(2Z)-5-nitro-3-(2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)propanamide

Uniqueness

Compared to similar compounds, N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the combination of its three distinct ring systems.

Biological Activity

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole moiety linked to a pyridazinone derivative. Its molecular formula is C16H17N3O4S2C_{16}H_{17}N_{3}O_{4}S_{2} with a molecular weight of 379.45 g/mol. The structure can be represented as follows:

\text{SMILES }CCN1C=C(C)S/C/1=N\C(=O)C2=C(O)c3ccccc3S(=O)(=O)N2C

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent, anticonvulsant, and anti-inflammatory drug.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-containing compounds. For instance, analogues of thiazole have shown significant cytotoxic effects against cancer cell lines. The presence of electron-donating groups in the structure often enhances activity against various cancer types.

CompoundIC50 (µg/mL)Cancer Cell Line
Thiazole derivative 11.61 ± 1.92MCF-7 (breast cancer)
Thiazole derivative 21.98 ± 1.22HeLa (cervical cancer)

The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can significantly impact cytotoxicity and selectivity towards cancer cells .

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have also been documented. For example, certain derivatives have demonstrated efficacy in animal models of epilepsy, showing median effective doses (ED50) in the range of 24.38 mg/kg for electroshock-induced seizures . The pharmacological profile suggests that substitutions on the pyridazinone ring enhance activity against seizures.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound and its analogues:

  • Study on Antitumor Activity : A series of thiazole-pyridazinone derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The study found that compounds with a methyl group at position 4 of the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Anticonvulsant Efficacy : In a controlled study involving various thiazole derivatives, one compound was noted to provide significant protection against seizures induced by pentylenetetrazol (PTZ), indicating potential for further development as an anticonvulsant medication .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. Key findings include:

  • Thiazole Ring : Essential for anticancer and anticonvulsant activities.
  • Electron-withdrawing Groups : Such as halogens at specific positions increase potency.
  • Morpholine Substitution : Influences solubility and bioavailability, crucial for therapeutic efficacy.

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